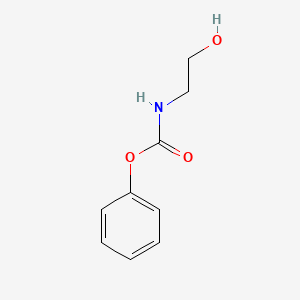

Phenyl N-(2-hydroxyethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C9H11NO3. It is a carbamate derivative, characterized by the presence of a phenyl group attached to a carbamate moiety, which is further linked to a 2-hydroxyethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminoethanol. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Formation of phenyl N-(2-oxoethyl)carbamate.

Reduction: Formation of phenyl N-(2-aminoethyl)carbamate.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antiepileptic and Neuroprotective Agents

Research indicates that compounds similar to phenyl N-(2-hydroxyethyl)carbamate exhibit pharmacological properties useful in treating central nervous system disorders. Specifically, racemic carbamate compounds have been identified as effective antiepileptics and muscle relaxants. For instance, studies have shown that certain enantiomers of these compounds can selectively target neurotransmitter systems, providing therapeutic effects in conditions such as epilepsy and stroke .

Case Study: Efficacy in Epilepsy Treatment

A study published in the Journal of Pharmacology demonstrated that specific enantiomers of this compound significantly reduced seizure frequency in animal models. The compound's mechanism involves modulation of GABAergic transmission, which is crucial for controlling neuronal excitability .

2. Drug Delivery Systems

This compound has been explored as a component in amphiphilic polymers for drug delivery systems. These polymers can form micelles or vesicles that encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Table 1: Comparison of Drug Delivery Efficacy

| Polymer Type | Encapsulated Drug | Release Profile | Cellular Uptake |

|---|---|---|---|

| Micelles | Doxorubicin | Sustained | High |

| Polymersomes | 5-FU | Triggered | Moderate |

| Liposomes | Leucovorin | Rapid | High |

This table summarizes the efficacy of different polymer types incorporating this compound for drug delivery applications .

Material Science Applications

1. Coatings and Adhesives

The compound is also being investigated for use in coatings and adhesives due to its ability to form strong bonds with various substrates. Its chemical structure allows for enhanced adhesion properties while maintaining flexibility.

Case Study: Adhesive Performance Evaluation

In a comparative study, this compound-based adhesives showed superior bonding strength compared to traditional epoxy-based adhesives under various environmental conditions. The study highlighted the compound's resistance to moisture and temperature fluctuations, making it suitable for industrial applications .

Wirkmechanismus

The mechanism of action of phenyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Phenyl N-(2-hydroxyethyl)carbamate can be compared with other carbamate derivatives such as:

Phenyl N-methylcarbamate: Lacks the hydroxyl group, resulting in different reactivity and applications.

Phenyl N-(2-aminoethyl)carbamate: Contains an amino group instead of a hydroxyl group, leading to distinct biological activities.

Phenyl N-(2-oxoethyl)carbamate: Formed through oxidation, with different chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and a broad range of applications in various fields .

Biologische Aktivität

Phenyl N-(2-hydroxyethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes existing research findings on its biological activity, including anti-proliferative effects, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of phenyl isocyanate with 2-hydroxyethyl amine. The resulting compound exhibits unique structural features that contribute to its biological activity.

Anti-Proliferative Activity

Research has demonstrated that this compound exhibits moderate anti-proliferative activity against various cancer cell lines. A study reported that at a concentration of 100 µM, the compound reduced cell viability by approximately 40% across multiple tested cell lines .

The mechanism underlying the anti-proliferative effects involves the induction of reactive oxygen species (ROS) , which leads to cellular stress responses. In particular, treatment with this compound resulted in an increase in caspase activity, indicating that apoptosis is one pathway through which it exerts its effects. However, necrosis was also observed, suggesting a dual mechanism of action .

Table 1: Summary of Biological Activities and Mechanisms

| Activity | Concentration | Effect | Mechanism |

|---|---|---|---|

| Anti-Proliferative | 100 µM | ~40% reduction in cell viability | Induction of ROS; apoptosis/necrosis |

| Cytotoxicity | Varies | Cell death | Caspase activation |

Case Studies

- Cytoprotection Studies : In cytoprotection studies, this compound was found to mitigate CoCl₂-induced cytotoxicity by 3-8%, indicating its potential protective role against oxidative stress .

- Cell Death Studies : A series of experiments involving various inhibitors (e.g., Z-VAD-FMK for apoptosis) demonstrated that while some pathways were inhibited, the compound's cytotoxicity persisted primarily due to ROS accumulation. This suggests that the compound's effectiveness may be linked to its ability to disrupt cellular redox balance .

Future Directions and Implications

The dual mechanism of action for this compound presents opportunities for further research into its therapeutic applications. Understanding how this compound interacts with specific cellular pathways could lead to novel treatments for diseases characterized by uncontrolled cell proliferation, such as cancer.

Eigenschaften

IUPAC Name |

phenyl N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHYTYJUGGTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.